(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine
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Overview
Description
(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a benzyl group attached to the piperidine ring, along with an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of Ethylamine Group: The final step involves the introduction of the ethylamine group through reductive amination. This can be achieved by reacting the benzylated piperidine with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the piperidine ring or the benzyl group, potentially yielding fully saturated or partially reduced products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Saturated piperidine derivatives.
Substitution: Functionalized piperidine derivatives with various substituents.
Scientific Research Applications
(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the piperidine ring play crucial roles in binding to these targets, potentially modulating their activity. The ethylamine side chain may also contribute to the compound’s overall pharmacological profile by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the benzyl and ethylamine groups.
N-Benzylpiperidine: Similar structure but without the ethylamine side chain.
N-Ethylpiperidine: Lacks the benzyl group but contains the ethylamine side chain.
Uniqueness: (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine is unique due to the combination of the benzyl group and the ethylamine side chain, which may confer distinct pharmacological properties compared to its analogs. This structural uniqueness can lead to different biological activities and potential therapeutic applications.
Biological Activity
(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a benzyl group and an ethylamine moiety. Its molecular formula is C16H22N2, and it has a molecular weight of approximately 246.36 g/mol. The structural features contribute to its interactions with various biological targets.
The mechanism of action of this compound involves its interaction with specific receptors and enzymes. It may act as an agonist or antagonist , modulating biochemical pathways relevant to various physiological processes.
Key Mechanisms Identified:
- Receptor Interaction : The compound has been shown to interact with opioid receptors, potentially leading to analgesic effects.
- Enzyme Modulation : It may influence enzyme activity, which can affect metabolic pathways .
Biological Activity
Research indicates that this compound exhibits significant biological activities across several domains:
- Neuropharmacology : The compound has been investigated for its potential neuroprotective effects and interactions with neurotransmitter systems.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through modulation of immune responses.
- Anticancer Activity : Certain studies suggest that related compounds exhibit cytotoxic effects against various cancer cell lines .
Data Table: Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(1-benzylpiperidin-4-yl)ethylacetamide | Benzyl-piperidine structure | Opioid receptor activity |
N-(1-benzylpiperidin-3-yl)propionamide | Propionamide moiety | Analgesic properties |
4-(N-benzylpiperidin)butyric acid | Longer carbon chain | Anti-inflammatory effects |
Case Study 1: Opioid Receptor Interaction
A study evaluated the binding affinity of this compound to opioid receptors. Results indicated that modifications in the piperidine structure enhanced the compound's selectivity for specific receptor subtypes, suggesting potential for developing targeted analgesics.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast and ovarian cancer cell lines. The IC50 values ranged from 19.9 to 75.3 µM, indicating promising anticancer activity compared to standard treatments .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-3-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-16-11-15-9-6-10-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJSLWBWMPKLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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